molecular formula C12H12N4O B1483690 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098070-75-6

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483690
CAS No.: 2098070-75-6
M. Wt: 228.25 g/mol
InChI Key: JYJVIZNSVNGQNG-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a high-value chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features a unique molecular architecture that combines a pyrazole core substituted with a cyclopropyl group and a pyrazine ring, terminated with a reactive acetaldehyde functional group. The reactive aldehyde group is a versatile handle for further synthetic transformations, making this compound a critical intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds often explored for their biological activity . Compounds with pyrazole and pyrazine motifs are frequently investigated in medicinal chemistry for their potential to interact with various biological targets. The specific structure of this reagent suggests its primary research value lies as a precursor in the development of potential therapeutic agents. The acetaldehyde moiety can undergo condensation reactions to form Schiff bases, or serve as a linker to conjugate different pharmacophores, which is a common strategy in the design of enzyme inhibitors or receptor modulators . Research into similar pyrazole-acetaldehyde derivatives indicates potential utility in creating molecules that may interact with central nervous system targets, given that acetaldehyde itself can exert pharmacological effects in the brain . Furthermore, the structural elements present in this compound are often found in patents covering treatments for a range of conditions, including inflammatory diseases, autoimmune disorders, and cancer . As with all aldehydes, proper handling and storage are essential to maintain stability. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets and conduct their own rigorous experimentation to confirm the compound's properties and applicability for their specific projects.

Properties

IUPAC Name

2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-6-5-16-12(9-1-2-9)7-10(15-16)11-8-13-3-4-14-11/h3-4,6-9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJVIZNSVNGQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves:

  • Construction of the substituted pyrazole core.
  • Introduction of the pyrazin-2-yl substituent at the 3-position.
  • Installation of the cyclopropyl group at the 5-position.
  • Attachment of the acetaldehyde group at the 1-position nitrogen via an appropriate linker.

The synthetic route is designed to ensure regioselective substitution and functional group compatibility throughout the process.

Preparation of the Pyrazole Core

2.1. Pyrazole Ring Formation

  • The pyrazole ring is commonly synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
  • For the target compound, a substituted hydrazine (bearing the pyrazin-2-yl substituent) reacts with a β-ketoester or diketone intermediate to form the pyrazole ring.
  • Cyclopropyl substitution at the 5-position can be introduced either via the choice of the diketone precursor or by subsequent alkylation.

2.2. Example Reaction

Step Reactants Conditions Outcome
1 2-hydrazinylpyrazine + cyclopropyl-substituted β-ketoester Acidic or neutral conditions, reflux Formation of 3-(pyrazin-2-yl)-5-cyclopropylpyrazole

Alternative Synthetic Routes

  • Cross-coupling reactions (e.g., Suzuki or Stille) can be employed to introduce the pyrazin-2-yl substituent onto a preformed pyrazole ring bearing a suitable leaving group.
  • Cyclopropyl groups can be installed via cyclopropanation of alkenes or by using cyclopropyl-containing building blocks during pyrazole synthesis.
  • Protection-deprotection strategies are often necessary to handle sensitive functional groups such as aldehydes and heterocycles.

Research Findings and Optimization Data

While specific experimental data for this exact compound are limited in publicly accessible literature, related pyrazole derivatives have been synthesized with the following observations:

Parameter Conditions Yield (%) Notes
Pyrazole ring formation Reflux in ethanol, acidic catalyst 70-85 High regioselectivity for 3-substitution
N-Alkylation with haloalcohol DMF, K2CO3, 12 h, room temp 60-75 Requires careful control to avoid O-alkylation
Oxidation to aldehyde PCC, DCM, 0°C to RT, 2 h 80-90 Mild conditions preserve heterocyclic integrity

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Advantages Challenges
1 Pyrazole ring synthesis 2-hydrazinylpyrazine, β-ketoester Acidic reflux Efficient ring formation, regioselective Sensitive to moisture, requires pure reagents
2 N-Alkylation Haloethanol derivatives, base DMF, room temp Direct introduction of side chain Possible side reactions, need for aldehyde protection
3 Oxidation PCC or Dess–Martin periodinane Mild, low temp High yield, preserves heterocycles Toxic reagents, requires careful workup

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds within the pyrazole class exhibit significant biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Anti-inflammatory Properties : May inhibit inflammatory pathways.
  • Anticancer Effects : Preliminary studies suggest possible cytotoxicity against cancer cell lines.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of pyrazole derivatives, including similar compounds, demonstrating effective inhibition against gram-positive and gram-negative bacteria.
  • Anti-inflammatory Mechanisms :
    • Research highlighted the ability of pyrazole-based compounds to modulate inflammatory cytokines, suggesting therapeutic potential in treating inflammatory diseases.
  • Anticancer Research :
    • In vitro studies have shown that certain pyrazole derivatives induce apoptosis in cancer cells, indicating a potential pathway for cancer therapy development.

Applications in Medicinal Chemistry

The unique structural attributes of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde make it a candidate for further exploration in drug design. Potential applications include:

  • Drug Development : Targeting specific enzymes or receptors involved in disease pathways.
  • Lead Compound in Synthesis : Serving as a precursor for more complex pharmacologically active molecules.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrazole and pyrazinyl rings may play a role in binding to these targets, while the aldehyde group could be involved in covalent interactions.

Comparison with Similar Compounds

2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

  • Molecular Formula : C₁₃H₁₃N₃O
  • Molecular Weight : 227.26 g/mol
  • Key Differences :
    • Substituent at Position 3 : Pyridine (electron-rich, planar) replaces pyrazine (electron-deficient, π-deficient).
    • Impact : Pyridine’s basic nitrogen may enhance solubility in polar solvents compared to pyrazine. The electron-rich nature could alter binding interactions in biological systems.
  • Applications: Not explicitly stated, but pyridine-containing analogs are common in kinase inhibitors and agrochemicals .

N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

  • Molecular Formula : C₁₇H₂₁N₇O₄S
  • Molecular Weight : 419.46 g/mol
  • Key Differences :
    • Functional Groups : Ethyl-linked carboxamide and methanesulfonyl groups replace the acetaldehyde moiety.
    • Impact : Increased molecular weight and polarity due to sulfonyl and carboxamide groups, likely improving metabolic stability but reducing membrane permeability.
  • Applications : Patent data suggest such derivatives are explored as TRK kinase inhibitors for cancer therapy .

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

  • Relevance : A precursor to derivatives like the compound in .
  • Key Differences: Substituent at Position 3: Trifluoromethyl (highly electronegative, lipophilic) replaces pyrazine. Impact: Trifluoromethyl groups enhance metabolic stability and hydrophobicity, favoring blood-brain barrier penetration.

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones

  • Relevance : Illustrates synthetic methodologies applicable to pyrazole derivatives.
  • Key Differences: Core Structure: Pyridazinone vs. pyrazole.

Structural and Functional Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound 228.26 Cyclopropyl, pyrazine, acetaldehyde Intermediate, kinase inhibitors?
2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde 227.26 Cyclopropyl, pyridine, acetaldehyde Agrochemicals, drug discovery
N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl... 419.46 Cyclopropyl, pyrazine, carboxamide TRK kinase inhibitors
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid derivatives ~300–400 (estimated) Cyclopropyl, trifluoromethyl Oncology therapeutics

Research Findings and Gaps

  • Biological Activity : While pyrazine- and pyridine-containing analogs are linked to kinase inhibition (e.g., TRK inhibitors in and ), direct data on the target compound’s activity are lacking.
  • Physicochemical Properties : The pyrazine moiety likely reduces solubility compared to pyridine analogs but may enhance binding specificity in enzymatic pockets .

Biological Activity

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of a cyclopropyl group, a pyrazine ring, and a pyrazole ring, exhibits potential biological activities that are being explored for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4C_{11}H_{12}N_{4}, with a molecular weight of approximately 216.24 g/mol. Its structure can be represented as follows:

Structure C11H12N4\text{Structure }\quad \text{C}_{11}\text{H}_{12}\text{N}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may also modulate receptor signaling pathways, influencing cellular responses.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds against various cancer cell lines, suggesting potential applications in cancer therapy. The compound's structure allows for interactions that may disrupt cancer cell proliferation and induce apoptosis .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Pyrazole derivatives are known to possess broad-spectrum antimicrobial effects, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi . The structural features of this compound may enhance its efficacy against these pathogens.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with pyrazole structures have shown promise in reducing inflammatory responses. The specific mechanisms through which this compound exerts anti-inflammatory effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity in cancer cell lines
AntimicrobialBroad-spectrum activity against resistant strains
Anti-inflammatoryReduction of inflammatory markers

Case Study: Anticancer Efficacy

In a recent study examining the effects of pyrazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231), compounds structurally similar to this compound demonstrated enhanced cytotoxicity when combined with standard chemotherapy agents like doxorubicin. This synergistic effect could lead to improved treatment outcomes for specific breast cancer subtypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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